Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester
CAS No.: 96722-49-5
Cat. No.: VC8011695
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96722-49-5 |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | methyl (2Z)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H11ClN2O2/c1-7-4-3-5-8(6-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- |
| Standard InChI Key | SEEFAJDXOUHFBC-LCYFTJDESA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)N/N=C(/C(=O)OC)\Cl |
| SMILES | CC1=CC(=CC=C1)NN=C(C(=O)OC)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)NN=C(C(=O)OC)Cl |
Introduction
Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester is a complex organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=N-NH-R3. This specific compound is derived from the reaction between acetic acid derivatives and hydrazones formed from 3-methylphenyl hydrazine. The molecular weight of Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester is approximately 241.67 g/mol.
Comparison with Similar Compounds
Similar compounds, such as Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester and Acetic Acid, Chloro((4-methylphenyl)hydrazono)-, Methyl Ester, also belong to the hydrazone class and share similar chemical properties. These compounds are used in biochemical studies and as intermediates in organic synthesis. The differences in their structures, such as the position of the methyl group on the phenyl ring, can influence their reactivity and biological activity.
| Compound | Molecular Weight (g/mol) | Unique Features | Applications |
|---|---|---|---|
| Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester | 226.66 | Methyl ester group, ortho-methyl substitution | Biochemical studies, enzyme inhibition |
| Acetic Acid, Chloro((4-methylphenyl)hydrazono)-, Methyl Ester | 226.66 | Methyl ester group, para-methyl substitution | Organic synthesis, potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume